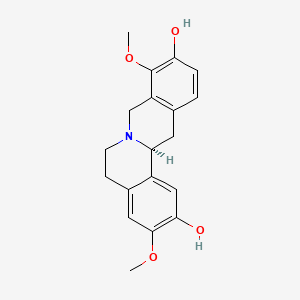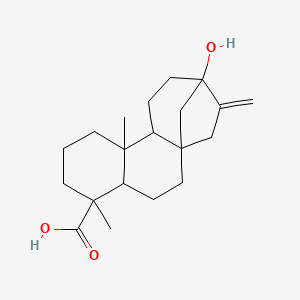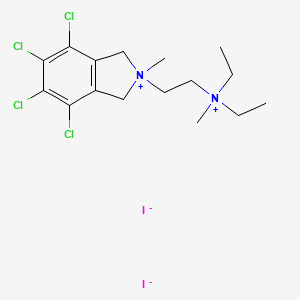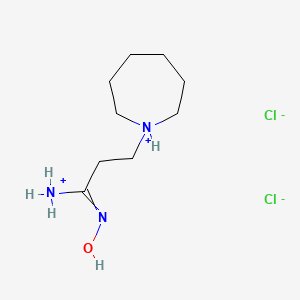
Dihidrocloruro de talipexol
Descripción general
Descripción
Diclorhidrato de talipexol: B-HT 920 , es un compuesto sintético y biológicamente activo. Es un agonista del receptor D2 de dopamina, un agonista del receptor alfa-2 adrenérgico y un antagonista del receptor 5-HT3 . Este compuesto se ha estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la enfermedad de Parkinson y otros trastornos neurológicos .
Aplicaciones Científicas De Investigación
El diclorhidrato de talipexol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El diclorhidrato de talipexol ejerce sus efectos actuando como agonista en los receptores D2 de dopamina y los receptores alfa-2 adrenérgicos, y como antagonista en los receptores 5-HT3 . El compuesto estimula los receptores de dopamina D2 presinápticos y postsinápticos, lo que lleva a la inhibición de la síntesis de dopamina y a una mayor actividad motora . También modula los receptores alfa-2 adrenérgicos, afectando la presión arterial y la frecuencia cardíaca .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Talipexole dihydrochloride interacts with various enzymes and proteins, particularly dopamine D2 receptors and α2-adrenoceptors . The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .
Cellular Effects
Talipexole dihydrochloride has a profound impact on cellular processes. It influences cell function by interacting with specific cell signaling pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Talipexole dihydrochloride involves its binding interactions with dopamine D2 receptors and α2-adrenoceptors . As an agonist, it can activate these receptors, leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of Talipexole dihydrochloride can vary with different dosages . For instance, in a primate model of Parkinson’s disease, Talipexole dihydrochloride dose-dependently improved motor activity and parkinsonian symptoms .
Metabolic Pathways
Talipexole dihydrochloride is involved in several metabolic pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . It can interact with various enzymes and cofactors within these pathways .
Transport and Distribution
The transport and distribution of Talipexole dihydrochloride within cells and tissues are influenced by its interactions with dopamine D2 receptors and α2-adrenoceptors
Subcellular Localization
Current knowledge suggests it interacts with dopamine D2 receptors and α2-adrenoceptors, which are located in various compartments within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del diclorhidrato de talipexol implica la formación de un sistema de anillo de tiazolo[4,5-d]azepina. Los pasos clave incluyen la ciclización de precursores apropiados en condiciones controladas para formar la estructura de anillo deseada. El producto final se obtiene como una sal de diclorhidrato para mejorar su estabilidad y solubilidad .
Métodos de producción industrial: La producción industrial del diclorhidrato de talipexol generalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y el cumplimiento de las normas reglamentarias .
Análisis De Reacciones Químicas
Tipos de reacciones: El diclorhidrato de talipexol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar el anillo de tiazolo[4,5-d]azepina, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción pueden afectar los grupos funcionales que contienen nitrógeno, impactando la afinidad de unión al receptor del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de halogenación y nitración se realizan utilizando reactivos como cloro, bromo y ácido nítrico.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del diclorhidrato de talipexol con perfiles farmacológicos modificados .
Comparación Con Compuestos Similares
Compuestos similares:
Apomorfina: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.
Pramipexol: Otro agonista de la dopamina con aplicaciones terapéuticas similares.
Singularidad: El diclorhidrato de talipexol es único debido a su acción combinada sobre los receptores D2 de dopamina, los receptores alfa-2 adrenérgicos y los receptores 5-HT3. Este enfoque multidiana proporciona un espectro más amplio de efectos farmacológicos, lo que lo convierte en un compuesto valioso en la investigación y la terapia neurológica .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Talipexole dihydrochloride involves multiple steps starting from commercially available starting materials. The key steps include the synthesis of 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanol, which is then converted to Talipexole dihydrochloride through a series of reactions.", "Starting Materials": [ "2-mercaptobenzo[d]thiazole", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Acetic acid", "Hydrogen chloride gas" ], "Reaction": [ "2-mercaptobenzo[d]thiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form 2-(2-hydroxyethyl)benzo[d]thiazole.", "2-(2-hydroxyethyl)benzo[d]thiazole is reduced with sodium borohydride to form 2-(2-hydroxyethyl)benzo[d]thiazoline.", "2-(2-hydroxyethyl)benzo[d]thiazoline is further reacted with acetic acid and hydrogen chloride gas to form 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanol.", "2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanol is then treated with sodium cyanoborohydride in the presence of hydrochloric acid to form Talipexole.", "Talipexole is finally converted to Talipexole dihydrochloride by reacting it with hydrochloric acid." ] } | |
Número CAS |
36085-73-1 |
Fórmula molecular |
C10H16ClN3S |
Peso molecular |
245.77 g/mol |
Nombre IUPAC |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H |
Clave InChI |
AFOGLDDNZFXNPQ-UHFFFAOYSA-N |
SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |
SMILES canónico |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl |
Apariencia |
Solid powder |
| 36085-73-1 | |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)



![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)




![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)


